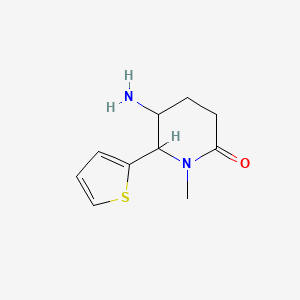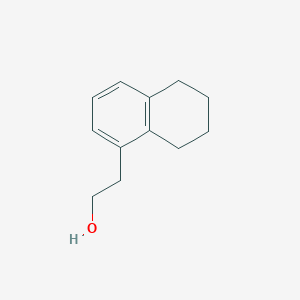![molecular formula C10H13Br2NO B13275618 3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol](/img/structure/B13275618.png)
3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H13Br2NO It is characterized by the presence of a dibromophenyl group attached to an amino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,4-dibromobenzylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3,4-dibromobenzylamine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dibromo groups can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The amino-propanol backbone can facilitate binding to biological molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol
- 3-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol
- 3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol
Uniqueness
3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol is unique due to the presence of dibromo groups, which can impart distinct chemical and biological properties. These properties may include enhanced reactivity and potential biological activity compared to its chlorinated, fluorinated, or methylated analogs.
Properties
Molecular Formula |
C10H13Br2NO |
|---|---|
Molecular Weight |
323.02 g/mol |
IUPAC Name |
3-[(3,4-dibromophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13Br2NO/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChI Key |
JXJYQYILCDMMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCCCO)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13275537.png)

![6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13275547.png)



amine](/img/structure/B13275571.png)
![4-[(3-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13275597.png)
![1-[Amino(thiophen-3-YL)methyl]cyclobutan-1-OL](/img/structure/B13275599.png)
![1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B13275600.png)



![6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13275615.png)
